![molecular formula C21H16F3NO3S B3135248 N-{4-[(4-methylphenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide CAS No. 400087-93-6](/img/structure/B3135248.png)
N-{4-[(4-methylphenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide
Overview
Description
N-{4-[(4-methylphenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide, commonly known as Compound X, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound was first synthesized in 2006 and has since been studied extensively for its potential applications in various fields of research.
Scientific Research Applications
Synthesis and Anticancer Evaluation
The compound N-{4-[(4-methylphenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide, as a part of the 1,4‐Naphthoquinone derivatives containing a Phenylaminosulfanyl Moiety, has been explored for its potential in anticancer applications. In a study, it demonstrated significant cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF‐7. This research highlights its role in inducing apoptosis and arresting the cell cycle at the G1 phase, particularly in MCF‐7 cells. The compound shows low toxicity in normal human kidney HEK293 cells, making it a promising agent against cancer types (Ravichandiran et al., 2019).
Chemical Synthesis and Characterization
The compound has been a subject of chemical synthesis and characterization studies. For instance, Zhang Peng-yun (2013) synthesized and characterized 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide, a derivative of the compound . The study focused on the effects of base amount, solvent, reaction temperature, and time on product yield, providing insights into the chemical properties and synthesis methods of related compounds (Zhang Peng-yun, 2013).
Quantum Mechanical Calculations and Spectroscopic Investigations
The compound and its derivatives have been the subject of quantum mechanical calculations and spectroscopic (FT-IR, FT-Raman, and UV) investigations. Govindasamy and Gunasekaran (2015) conducted a comprehensive analysis using Density Functional Theory (DFT), highlighting its molecular structure, vibrational frequencies, and molecular electrostatic potential. Such studies are crucial for understanding the molecular behavior and potential applications in various fields, including pharmaceuticals (Govindasamy & Gunasekaran, 2015).
Novel Insecticide Application
Masanori Tohnishi et al. (2005) discussed Flubendiamide, a novel insecticide with a unique chemical structure related to the compound . It shows extremely strong insecticidal activity against lepidopterous pests, including resistant strains. This indicates the compound's potential use in agricultural applications, especially in pest management programs (Tohnishi et al., 2005).
properties
IUPAC Name |
N-[4-(4-methylphenyl)sulfonylphenyl]-3-(trifluoromethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3NO3S/c1-14-5-9-18(10-6-14)29(27,28)19-11-7-17(8-12-19)25-20(26)15-3-2-4-16(13-15)21(22,23)24/h2-13H,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIXUZXAIJYSQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-methylphenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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